2-Amino-6-fluoro-1-methylbenzimidazole
Overview
Description
2-Amino-6-fluoro-1-methylbenzimidazole is a chemical compound with the molecular formula C8H8FN3. It has a molecular weight of 165.17 .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as this compound, can be accelerated using a novel metal-free route. This involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are significantly faster compared to those in bulk, and no other acid, base, or catalyst is used .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8FN3/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Antitumor Activity
2-Amino-6-fluoro-1-methylbenzimidazole and its derivatives have been studied for their antitumor properties. Fluorinated benzothiazoles, which share a structural similarity with benzimidazoles, have been found to be potently cytotoxic in vitro against certain human breast cancer cell lines, but inactive against prostate, nonmalignant breast, and colon cells. The synthesis and pharmaceutical properties of these compounds, including their water solubility and stability, have been a focus for potential pharmaceutical development (Hutchinson et al., 2001; Hutchinson et al., 2002).
Analytical Applications
This compound and related compounds have applications in analytical chemistry, such as in high-performance liquid chromatography (HPLC) methods developed for determining drug substances and their degradation products in pharmaceutical forms. An HPLC method was developed to determine mebendazole and its degradation product, identified as 2-amino-5-benzoylbenzimidazole, in pharmaceutical dosage forms, showcasing the importance of benzimidazole derivatives in analytical applications (Al-Kurdi et al., 1999).
Biofilm Inhibition
Some 2-aminobenzimidazole derivatives have been synthesized and screened for their ability to inhibit and disperse bacterial biofilms. A lead compound was identified that both inhibited and dispersed biofilms of MRSA, vancomycin-resistant Enterococcus faecium, and Staphylococcus epidermidis. The activity was found to be Zn(II)-dependent, suggesting a potential mechanism of action (Rogers et al., 2009).
Antimicrobial Activity
New 2-diazo-benzimidazole derivatives and their metal complexes (Ni(II), Cu(II), and Ag(I)) have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of benzimidazole derivatives as antimicrobial agents (Murthy et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, 2-Amino-1-methylbenzimidazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions may apply to 2-Amino-6-fluoro-1-methylbenzimidazole.
Mechanism of Action
Target of Action
Benzimidazole derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Benzimidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of complexes with biological macromolecules .
Biochemical Pathways
Benzimidazole compounds, in general, can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Benzimidazole compounds are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets .
properties
IUPAC Name |
6-fluoro-1-methylbenzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRHVHDCZDMSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1248916-44-0 | |
Record name | 6-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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